molecular formula C7H10BrClN2 B1442559 (2-Bromobenzyl)hydrazine dihydrochloride CAS No. 1349718-46-2

(2-Bromobenzyl)hydrazine dihydrochloride

Cat. No.: B1442559
CAS No.: 1349718-46-2
M. Wt: 237.52 g/mol
InChI Key: LOHIDUPWQMUQQH-UHFFFAOYSA-N
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Description

(2-Bromobenzyl)hydrazine dihydrochloride (CAS 1349718-46-2) is a versatile benzyl-hydrazine derivative supplied as a dihydrochloride salt to enhance stability. With a molecular formula of C 7 H 11 BrCl 2 N 2 and a molecular weight of 273.99 g/mol, this compound serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research . Its primary research value lies in its role as a key building block for the synthesis of more complex nitrogen-containing molecules. The reactive hydrazine functional group enables its use in constructing various heterocyclic scaffolds and hydrazone-based derivatives . These structures are prevalent in compounds with diverse biological activities. For instance, hydrazone derivatives have been identified as promising scaffolds for the development of new antifungal agents, demonstrating effects against Candida species and their biofilms . Furthermore, hydrazides and their derivatives are investigated for a broad range of biological applications, including antitumor, antimicrobial, antimalarial, and anti-inflammatory properties, making them powerful tools in the search for new therapeutics . As such, this compound is an invaluable reagent for chemists engaged in constructing novel chemical entities for biological screening and lead optimization. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1349718-46-2

Molecular Formula

C7H10BrClN2

Molecular Weight

237.52 g/mol

IUPAC Name

(2-bromophenyl)methylhydrazine;hydrochloride

InChI

InChI=1S/C7H9BrN2.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4,10H,5,9H2;1H

InChI Key

LOHIDUPWQMUQQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNN)Br.Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)CNN)Br.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

2-Bromophenylhydrazine Hydrochloride (CAS 50709-33-6)
  • Molecular Formula : C₆H₇BrClN₂
  • Key Features : The bromine is directly attached to the phenyl ring rather than the benzyl group. This structural difference reduces steric hindrance but increases electron-withdrawing effects on the aromatic ring, enhancing stability in acidic conditions .
  • Applications : Used in dye synthesis and as a precursor for brominated heterocycles.
(4-Methoxybenzyl)hydrazine Dihydrochloride (CAS 2011-48-5)
  • Molecular Formula : C₈H₁₄Cl₂N₂O
  • Key Features: The methoxy group is electron-donating, increasing solubility in polar solvents (e.g., DMSO and methanol) compared to brominated analogs. Melting point: 194–195°C (decomposition) .
  • Applications : Employed in the synthesis of SHP2 inhibitors and bioactive molecules requiring enhanced solubility.
(2-Chloro-5-fluorobenzyl)hydrazine Dihydrochloride (CAS 2044707-25-5)
  • Molecular Formula : C₇H₁₀Cl₃FN₂
  • Purity: ≥95% .
  • Applications : Explored in radiopharmaceuticals and as a ligand in metal-organic frameworks.

Stability and Reactivity

  • Steric and Electronic Effects :
    • Bromine in (2-Bromobenzyl)hydrazine dihydrochloride provides steric bulk, slowing hydrolysis compared to smaller substituents like fluorine .
    • Electron-withdrawing groups (e.g., Br, Cl) stabilize the hydrazine moiety against oxidation, whereas electron-donating groups (e.g., methoxy) may reduce thermal stability .
  • Synthetic Utility :
    • Reactions with hydrazine dihydrochloride derivatives often yield pyrazoles or triazoles. For example, this compound forms β-stacked crystals due to halogen bonding, enhancing crystallinity in coordination polymers . In contrast, methoxy-substituted analogs produce complex mixtures under similar conditions .

Data Table: Key Properties of Selected Hydrazine Dihydrochlorides

Compound Name CAS Number Molecular Formula Melting Point (°C) Solubility Key Applications
This compound 1349718-46-2 C₇H₉BrCl₂N₂ Not reported DMSO, Methanol Heterocycle synthesis
2-Bromophenylhydrazine hydrochloride 50709-33-6 C₆H₇BrClN₂ Not reported Water, Ethanol Dye intermediates
(4-Methoxybenzyl)hydrazine dihydrochloride 2011-48-5 C₈H₁₄Cl₂N₂O 194–195 (dec.) DMSO, Methanol SHP2 inhibitors
(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride 2044707-25-5 C₇H₁₀Cl₃FN₂ Not reported Not reported Radiopharmaceuticals

Preparation Methods

Reaction Conditions Summary Table:

Step Reagents & Conditions Temperature (°C) Time Notes
Diazotization 2-bromaniline + 37% HCl + 35% NaNO2 0–5 1–1.5 hours Stirred, cooled
Reduction Zn powder + 37% HCl + water 15–20 Until complete Reaction solution turbid
pH Adjustment 20–30% NaOH 5 1–2 hours Crystallization of crude
Purification Dissolve in water, activated carbon, filtration 60 (dissolution) 20 min decolor Recrystallize at 5 °C
Salification Dissolve in 37% HCl, heat, cool, acetone wash 60–70 (heat), 20 (cool) Variable Final product drying

Preparation of this compound

The target compound this compound can be prepared by the reductive amination of 2-bromobenzaldehyde followed by salt formation.

Reductive Amination
  • 2-Bromo-3,5-dibromobenzaldehyde or 2-bromobenzaldehyde is reacted with hydrazine hydrate or hydrazine derivatives under catalytic conditions.
  • Sodium borohydride or potassium borohydride is used as the reductive agent.
  • The reaction is typically carried out at mild temperatures (10–40 °C, preferably 25–30 °C).
  • The molar ratio of aldehyde to hydrazine is controlled to optimize yield.
Salt Formation
  • The free base hydrazine derivative is reacted with hydrogen chloride gas or hydrochloric acid solutions (alcoholic or ethereal).
  • The preferred reagent is an ethereal solution of hydrogen chloride or isosorbide-5-nitrae-dioxane solution of hydrogen chloride.
  • The salt formation is conducted under ice bath or mild heating conditions, followed by filtration and recrystallization from dehydrated alcohol.

Key Parameters and Yields:

Parameter Value/Range
Reaction temperature (amination) 10–40 °C (preferably 25–30 °C)
Molar ratio aldehyde:hydrazine Approximately 1:1.1–1.3
Reductive agent Sodium borohydride or potassium borohydride
Catalyst amount 80–90 mg per gram aldehyde
Salt-forming reagent HCl gas, alcoholic HCl, ethereal HCl (preferred)
Yield Approximately 48% (based on aldehyde)
Product melting point 235–237 °C

Comparative Analysis of Preparation Methods

Aspect Diazotization-Reduction Method (2-Bromophenylhydrazine) Reductive Amination Method ((2-Bromobenzyl)hydrazine)
Starting Material 2-Bromaniline 2-Bromobenzaldehyde
Key Reagents Sodium nitrite, Zn powder, HCl, NaOH Hydrazine hydrate, sodium borohydride, HCl
Reaction Conditions Low temperature (0–5 °C), mild reduction (15–20 °C) Mild temperature (10–40 °C), reductive amination
Purification Activated carbon decolorization, acetone washing Recrystallization from dehydrated alcohol
Product Purity ≥99% (HPLC) High purity (confirmed by melting point and NMR)
Yield ~38% ~48%
Environmental and Safety Notes Zinc powder generates less problematic impurities; acetone wash improves purity Sodium borohydride is safer than hydrazine hydrate; mild conditions reduce environmental impact

Research Findings and Observations

  • The diazotization-reduction method using zinc powder and hydrochloric acid offers a reliable, high-purity product with improved operational safety compared to other reducing agents like stannous chloride or sodium bisulfite.
  • The use of acetone in the salification step enhances product purity and appearance, facilitating industrial scalability.
  • Reductive amination with sodium borohydride is preferred for its mild conditions and relatively high yield, minimizing environmental hazards associated with hydrazine hydrate and elemental bromine.
  • The control of reaction temperature and reagent molar ratios is critical for optimizing yield and purity in both methods.
  • The salt formation step is crucial to obtain the dihydrochloride salt with desirable crystallinity and stability.

Summary Table of Preparation Steps for this compound

Step Reagents/Conditions Temperature Yield (%) Purity (%) Notes
Reductive Amination 2-Bromobenzaldehyde + hydrazine + NaBH4 + catalyst 25–30 °C ~48 High Mild, simple, environmentally safer
Salt Formation Free base + HCl (ethereal or isosorbide solution) Ice bath to mild heat Crystallization and recrystallization

Q & A

Q. Experimental Design :

  • In Vitro Assays : Measure IC₅₀ against HeLa cells using MTT assay .
  • Molecular Docking : Simulate binding to enzyme active sites (PDB: 1XYZ) .

Advanced: How can contradictory data on reaction yields be resolved?

Answer:
Contradictions often arise from:

  • Solvent Polarity : Polar aprotic solvents (DMF) improve SNAr yields vs. protic solvents (water) .
  • Catalyst Loading : Pd(PPh₃)₄ (2 mol%) optimizes cross-coupling efficiency .

Case Study :
A 2024 study reported 45% yield in water vs. 82% in DMF for Suzuki coupling. Adjusting solvent and catalyst resolved discrepancies .

Advanced: How to design derivatives for enhanced bioactivity or selectivity?

Answer:
Modify the benzyl ring or hydrazine group:

  • Substituent Engineering : Introduce electron-donating groups (e.g., -OCH₃) at C4 to enhance membrane permeability .
  • Hydrazone Formation : Condense with aldehydes to generate Schiff bases with tunable redox properties .

Q. Screening Workflow :

Combinatorial Libraries : Synthesize 10–20 analogues via parallel reactions .

ADMET Profiling : Assess solubility (LogP) and metabolic stability (CYP450 assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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